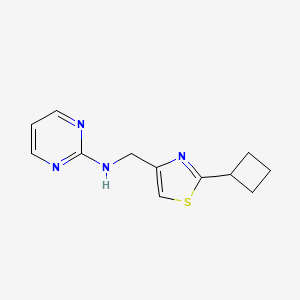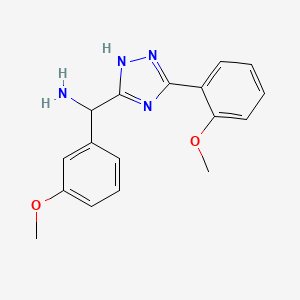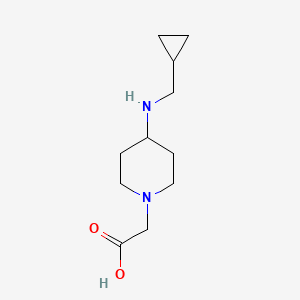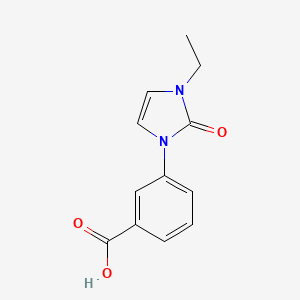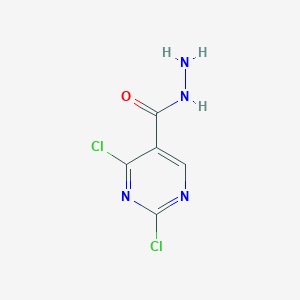
2,4-Dichloropyrimidine-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloropyrimidine-5-carbohydrazide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide typically involves the reaction of 2,4-dichloropyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
2,4-Dichloropyrimidine+Hydrazine Hydrate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Condensation Reactions: Aldehydes and ketones are used as reagents, and the reactions are often catalyzed by acids or bases.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Condensation Reactions: Products include hydrazones and hydrazides.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,4-Dichloropyrimidine-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antiviral, antibacterial, and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds and heterocycles.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloropyrimidine-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to the active site of the target enzyme or receptor, leading to inhibition or modulation of its activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide.
2,4-Dichloropyrimidine-5-carbaldehyde: Another derivative with similar structural features.
2,4-Dichloropyrimidine-5-carboxylic acid: A related compound with a carboxylic acid group instead of a carbohydrazide group.
Uniqueness
This compound is unique due to its carbohydrazide functional group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C5H4Cl2N4O |
|---|---|
Peso molecular |
207.01 g/mol |
Nombre IUPAC |
2,4-dichloropyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H4Cl2N4O/c6-3-2(4(12)11-8)1-9-5(7)10-3/h1H,8H2,(H,11,12) |
Clave InChI |
AVXJPPWLNODUFR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)Cl)Cl)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


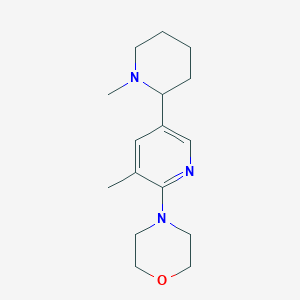
![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)
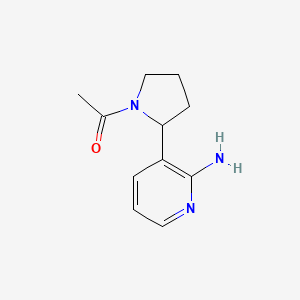


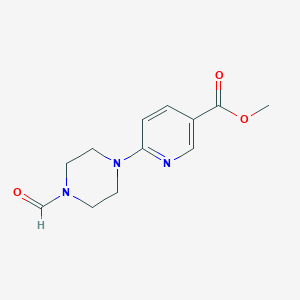
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11799085.png)
